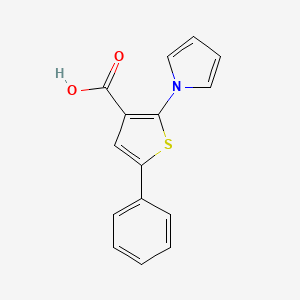
5-Phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid is a heterocyclic compound that combines the structural features of pyrrole, thiophene, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with amines in the presence of a catalyst such as iron(III) chloride . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale reactions. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Halogenated derivatives, nitro compounds, sulfonic acids
Aplicaciones Científicas De Investigación
5-Phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s heterocyclic structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2,3,4-trisubstituted thiophenes, which are used in organic electronics and pharmaceuticals.
Pyrrole Derivatives: Compounds such as N-substituted pyrroles, which have applications in medicinal chemistry and materials science.
Phenyl Derivatives: Compounds like phenylboronic acids, which are used in organic synthesis and as intermediates in drug development.
Uniqueness
5-Phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid is unique due to its combination of three different heterocyclic systems, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications, from drug development to materials science.
Propiedades
Fórmula molecular |
C15H11NO2S |
|---|---|
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
5-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C15H11NO2S/c17-15(18)12-10-13(11-6-2-1-3-7-11)19-14(12)16-8-4-5-9-16/h1-10H,(H,17,18) |
Clave InChI |
BTZJEVCGRMCCHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(S2)N3C=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















